2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE
Overview
Description
2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzoyl derivatives with suitable reagents can lead to the formation of the desired pyrrolo[3,4-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro-oxidized derivatives.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the pyrrolo[3,4-c]pyridine core can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE
- (2E)-3-(4-nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
- 4-amino-1-alkoxy-1-3-oxo-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group with a pyrrolo[3,4-c]pyridine core sets it apart from other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-12-10-5-6-14-7-11(10)13(18)15(12)8-1-3-9(4-2-8)16(19)20/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJINHSALNIXCTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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